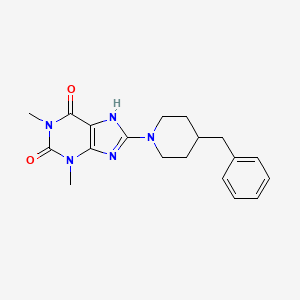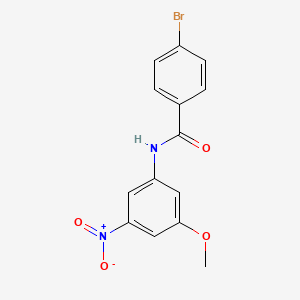![molecular formula C13H12N2O4 B6023170 4-hydroxy-6-methyl-3-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-pyran-2-one](/img/structure/B6023170.png)
4-hydroxy-6-methyl-3-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-6-methyl-3-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-pyran-2-one is a complex organic compound that belongs to the class of pyranones. This compound is characterized by its unique structure, which includes a pyranone ring substituted with a hydroxy group, a methyl group, and a pyrazolyl-propenoyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-6-methyl-3-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-pyran-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxy-6-methyl-2H-pyran-2-one with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
4-hydroxy-6-methyl-3-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-pyran-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyranone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Formation of 4-oxo-6-methyl-3-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-pyran-2-one.
Reduction: Formation of 4-hydroxy-6-methyl-3-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-pyran-2-ol.
Substitution: Formation of 4-hydroxy-6-bromo-3-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-pyran-2-one.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 4-hydroxy-6-methyl-3-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-pyran-2-one is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its interactions with various biological targets are of significant interest.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate specific biological pathways makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 4-hydroxy-6-methyl-3-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and pyrazolyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, its interaction with microbial enzymes can inhibit their activity, resulting in antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-hydroxy-2H-pyran-2-one
- 6-methyl-2H-pyran-2-one
- 1-methyl-1H-pyrazole-4-carbaldehyde
Uniqueness
Compared to similar compounds, 4-hydroxy-6-methyl-3-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-pyran-2-one exhibits unique properties due to the presence of both the hydroxy and pyrazolyl-propenoyl groups. These functional groups enhance its reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
4-hydroxy-6-methyl-3-[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]pyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-8-5-11(17)12(13(18)19-8)10(16)4-3-9-6-14-15(2)7-9/h3-7,17H,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUKWPITDYLDFI-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CN(N=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CN(N=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-ethyl-1-piperidinecarboxamide](/img/structure/B6023094.png)
![2-[(4-HYDROXY-5,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N'~1~-[2-(4-METHOXYPHENYL)ACETYL]ACETOHYDRAZIDE](/img/structure/B6023095.png)
![N-methyl-4-({2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}carbonyl)-2-pyridinamine](/img/structure/B6023100.png)
![1-[5-Tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine](/img/structure/B6023104.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6023129.png)
![3-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6023132.png)

![2-(2-chlorophenoxy)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6023139.png)
![N-cyclohexyl-2-{[5-(2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6023146.png)
![2-bromo-N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6023155.png)
![PROPYL 3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDO]BENZOATE](/img/structure/B6023160.png)

![N-[1-(4-fluorophenyl)ethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B6023176.png)
![N,N,N'-trimethyl-N'-[(3-phenoxyphenyl)methyl]ethane-1,2-diamine](/img/structure/B6023186.png)
